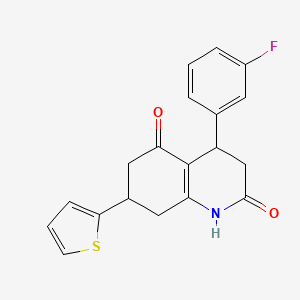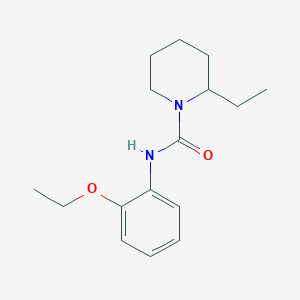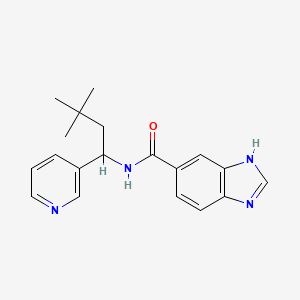![molecular formula C13H15FN2O2 B5301351 1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5301351.png)
1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide, also known as FPEOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The exact mechanism of action of 1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is not fully understood. However, studies have suggested that this compound may act as a modulator of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. This compound may also interact with various receptors in the brain, including the sigma-1 receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects on the body. For example, this compound has been shown to increase dopamine release in the brain, which may contribute to its potential use as a treatment for Parkinson's disease. This compound has also been shown to have anti-inflammatory effects, which may contribute to its potential use as a treatment for various inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, this compound has been shown to have a relatively low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation of using this compound is that its exact mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
未来方向
There are many potential future directions for research on 1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide. For example, further studies could be conducted to investigate the exact mechanism of action of this compound and its potential use as a treatment for various diseases. Additionally, studies could be conducted to investigate the potential use of this compound as a research tool to study the effects of various drugs on the body. Finally, studies could be conducted to investigate the potential use of this compound as a tool to investigate the role of various neurotransmitters in the brain.
合成方法
The synthesis of 1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide involves a multi-step process that includes the reaction of 4-fluorophenylacetic acid with N,N-diisopropylethylamine (DIPEA) and thionyl chloride to form 4-fluorophenylacetyl chloride. The resulting compound is then reacted with 1-pyrrolidin-3-ylamine to produce this compound.
科学研究应用
1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In neuroscience, this compound has been studied for its potential use as a tool to investigate the role of various neurotransmitters in the brain. In pharmacology, this compound has been investigated for its potential use as a research tool to study the effects of various drugs on the body.
属性
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c14-11-3-1-9(2-4-11)5-6-16-8-10(13(15)18)7-12(16)17/h1-4,10H,5-8H2,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINUJESMSMNGKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=C(C=C2)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204988 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(5-methylpyridin-2-yl)-1-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]piperidin-4-ol](/img/structure/B5301272.png)
![2-[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]isonicotinamide](/img/structure/B5301280.png)

![N-(2,3-dimethylphenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5301291.png)
![3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine](/img/structure/B5301294.png)




![3-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol](/img/structure/B5301344.png)

![N-{[1-(3-hydroxy-4-methoxybenzyl)piperidin-3-yl]methyl}-N'-isopropylurea](/img/structure/B5301384.png)
![N'-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)benzenecarboximidamide](/img/structure/B5301385.png)